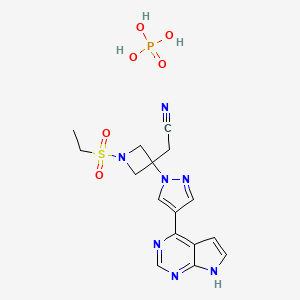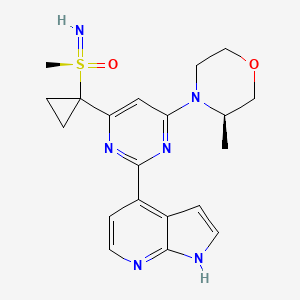
AZD6738
概要
説明
AZD6738 is an orally available morpholino-pyrimidine-based inhibitor of ataxia telangiectasia and rad3 related (ATR) kinase. It has potential antineoplastic activity, meaning it can inhibit the growth of tumors. This compound selectively inhibits ATR activity by blocking the downstream phosphorylation of the serine/threonine protein kinase CHK1 .
科学的研究の応用
AZD6738 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to treat advanced solid tumors. Clinical trials have shown that this compound, in combination with other chemotherapeutic agents like carboplatin and paclitaxel, exhibits significant antitumor activity . In biology, it is used to study the DNA damage response and the role of ATR kinase in cell cycle regulation . In chemistry, it serves as a tool compound to investigate kinase inhibition and its downstream effects .
作用機序
Target of Action
Ceralasertib, also known as AZD6738, is a potent and selective orally bioavailable inhibitor of the serine/threonine protein kinase Ataxia Telangiectasia and Rad3 related (ATR) . ATR is crucial for the DNA damage response (DDR) in human cells .
Mode of Action
ATR is activated in response to stalled DNA replication forks to promote G2-M cell-cycle checkpoints and fork restart . Ceralasertib inhibits ATR, thereby suppressing the replication stress response induced by DNA damage in the S-phase of the cell cycle in tumor cells .
Biochemical Pathways
Ceralasertib modulates CHK1 phosphorylation and induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . It inhibits break-induced replication and homologous recombination repair . Sensitivity to Ceralasertib is elevated in cells with defects in the ATM pathway or that harbor putative drivers of replication stress such as CCNE1 amplification .
Pharmacokinetics
Ceralasertib is quickly absorbed with a maximum concentration time (tmax) of approximately 1 hour . It has a terminal plasma half-life of 8-11 hours , indicating that the compound remains in the body for a significant period, allowing for sustained action.
Result of Action
Ceralasertib has shown antitumor activity both as a monotherapy and in combination with other agents such as carboplatin and irinotecan . Upregulation of pRAD50, indicative of ATM activation, was observed in tumor biopsies during Ceralasertib treatment . In a clinical study, two patients with absent or low ATM or SLFN11 protein expression achieved confirmed RECIST v1.1 partial responses .
Action Environment
The action of Ceralasertib can be influenced by various environmental factors. For instance, in vitro experiments demonstrate that Ceralasertib has pro-immunogenic effects on multiple cell types of the tumor microenvironment, which may contribute to the therapeutic benefit of Ceralasertib when combined with durvalumab in patients . Furthermore, the efficacy of Ceralasertib can be affected by the genetic makeup of the tumor cells, such as the presence of ATM pathway defects or CCNE1 amplification .
生化学分析
Biochemical Properties
Ceralasertib interacts with the ATR kinase, which is activated in response to stalled DNA replication forks to promote G2-M cell-cycle checkpoints and fork restart . It modulates CHK1 phosphorylation and induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . Ceralasertib also inhibits break-induced replication and homologous recombination repair .
Cellular Effects
Ceralasertib has been shown to exert antitumor activity as a monotherapy and in combination with chemotherapy and the PARP inhibitor Olaparib . It has been found to modulate CHK1 phosphorylation, induce ATM-dependent signaling (pRAD50), and the DNA damage marker γH2AX . In vitro sensitivity to Ceralasertib was elevated in cells with defects in the ATM pathway or that harbor putative drivers of replication stress such as CCNE1 amplification .
Molecular Mechanism
The molecular mechanism of Ceralasertib involves the inhibition of ATR kinase, which is activated in response to stalled DNA replication forks . This leads to the modulation of CHK1 phosphorylation and the induction of ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX . Ceralasertib also inhibits break-induced replication and homologous recombination repair .
Temporal Effects in Laboratory Settings
In laboratory settings, Ceralasertib has shown to exert its effects over time. Tumor control required continuous dosing and free plasma exposures, which correlated with induction of pCHK1, pRAD50, and γH2AX . The complex non-linear behavior of Ceralasertib PK in mice was due to pre-systemic saturation and which is recapitulated clinically at low doses .
Dosage Effects in Animal Models
In animal models, the effects of Ceralasertib vary with different dosages. Tumor regressions required at least 2 days of daily dosing of Ceralasertib concurrent with carboplatin, while twice daily dosing was required following irinotecan . Complete tumor regression was achieved with 3 to 5 days of daily Ceralasertib per week concurrent with Olaparib .
Metabolic Pathways
Ceralasertib is involved in the ATR kinase pathway, which is a part of the larger DNA damage response pathway . The metabolic pathways of Ceralasertib involve its interaction with the ATR kinase and its role in modulating the cell cycle checkpoints and DNA damage response .
Transport and Distribution
Ceralasertib is quickly absorbed with a terminal plasma half-life of 8-11 hours . Studies of tumor and tissue distribution found rapid and extensive drug distribution to most tissues except brain and spinal cord .
Subcellular Localization
As an inhibitor of ATR kinase, Ceralasertib likely localizes to the nucleus where ATR kinase exerts its function in response to DNA damage . More specific studies are needed to confirm the exact subcellular localization of Ceralasertib.
化学反応の分析
AZD6738 undergoes several types of chemical reactions, primarily focusing on its interaction with ATR kinase. The compound is known to inhibit ATR activity by blocking the downstream phosphorylation of CHK1. This inhibition leads to the activation of ATM-dependent signaling and the induction of DNA damage markers such as γH2AX . Common reagents and conditions used in these reactions include various kinase inhibitors and DNA-damaging agents. The major products formed from these reactions are phosphorylated proteins and DNA damage markers .
類似化合物との比較
AZD6738 is unique in its selective inhibition of ATR kinase. Similar compounds include berzosertib, another ATR kinase inhibitor, and olaparib, a PARP inhibitor. Compared to berzosertib, this compound achieves favorable coverage over the growth inhibition threshold (GI50) at the recommended phase II dose . Olaparib, while not an ATR inhibitor, is often used in combination with this compound to enhance its antitumor activity .
特性
CAS番号 |
1352226-88-0 |
|---|---|
分子式 |
C20H24N6O2S |
分子量 |
412.5 g/mol |
IUPAC名 |
imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |
InChI |
InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13?,29-/m1/s1 |
InChIキー |
OHUHVTCQTUDPIJ-GFVSTMSQSA-N |
SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |
異性体SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4 |
正規SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |
外観 |
white solid powder |
純度 |
> 98% |
同義語 |
AZD6738; AZD-6738; 4-[4-[1-[[S(R)]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine; Ceralasertib |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



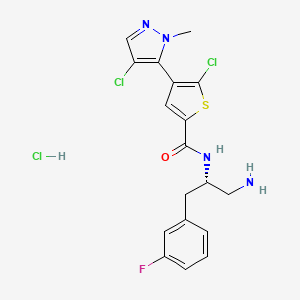
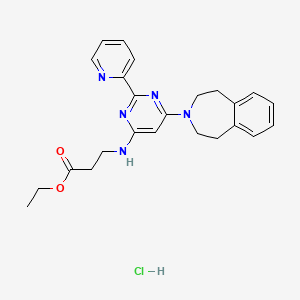
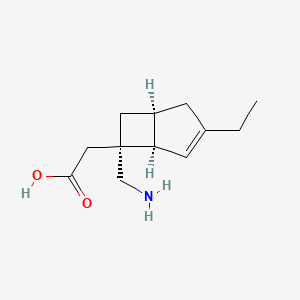
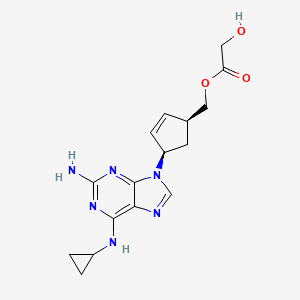
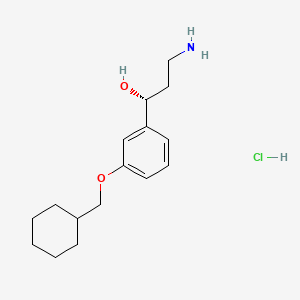
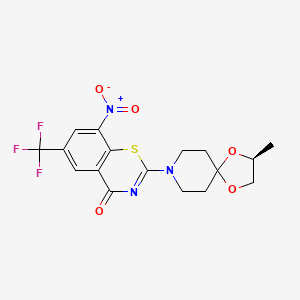
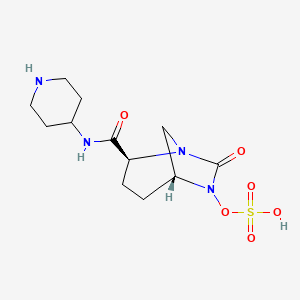
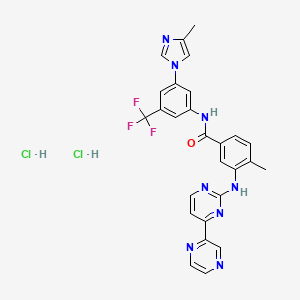
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)
